3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with a phenyl group and a dimethylpropanoyl-oxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Dimethylpropanoyl-oxyimino Moiety: This step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride and hydroxylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxyimino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one: Unique due to its specific combination of functional groups.
Indole derivatives: Share the indole core but differ in the substituents attached to the core.
Phenylhydrazine derivatives: Similar in having a phenyl group but differ in the rest of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)18(23)24-20-16-14-11-7-8-12-15(14)21(17(16)22)13-9-5-4-6-10-13/h4-12H,1-3H3/b20-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVDLWNFSQTTE-CAPFRKAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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